5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,3-dione is a complex organic compound characterized by its cyclohexane ring structure with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. The process begins with the formation of the cyclohexane ring, followed by the introduction of the nitro group and other substituents. Common reagents used in these reactions include nitroalkanes, aldehydes, and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,3-dione include other cyclohexane derivatives with different substituents, such as:
- 5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,2-dione
- 5,5-Dimethyl-2-(3-methyl-2-nitropent-3-en-1-yl)cyclohexane-1,4-dione
Uniqueness
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical and biological properties
Properties
CAS No. |
62438-59-9 |
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Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5,5-dimethyl-2-(3-methyl-2-nitropent-3-enyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H21NO4/c1-5-9(2)11(15(18)19)6-10-12(16)7-14(3,4)8-13(10)17/h5,10-11H,6-8H2,1-4H3 |
InChI Key |
UKDZTUMMMXIEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(CC1C(=O)CC(CC1=O)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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